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This technical guide provides a comprehensive analysis of the electronic configuration of the
trivalent titanium ion (Ti3*) within the crystal lattice of Titanium(lll) oxide (Ti=Os). The content
herein details the quantum mechanical state of the ion, the influence of the crystalline
environment on its d-orbitals, and the experimental methodologies used to elucidate these
properties.

Electronic Configuration of the Free Ti** lon

Titanium, with an atomic number of 22, possesses a ground-state electronic configuration of
1522522p°3s23p®3d24s2 or [Ar] 3d24s2.[1][2][3][4] To form the Ti3* cation, the neutral atom loses
three electrons. According to the principles of ionization for transition metals, electrons are first
removed from the orbital with the highest principal quantum number.[5][6][7] Therefore, the two
4s electrons are lost first, followed by one 3d electron. This results in the electronic
configuration for the free Ti3* ion being [Ar] 3d1.[8][9]

The quantum numbers for the single 3d electron in the free Ti®* ion are summarized in the table
below.
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Possible Values for the 3d

Quantum Number Symbol

Electron
Principal n 3
Azimuthal (Angular i

2 (d orbital)
Momentum)
Magnetic ml -2,-1,0, +1, +2
Spin ms +% or -%

Crystal Structure of Titanium(lll) Oxide and the
Local Environment of Ti3*

Titanium(lll) oxide has the chemical formula Ti=0s.[1][2][3][4] It adopts the corundum (a-Al203)
crystal structure, which is a trigonal crystal system.[2][6][8] In this lattice, each Ti* ion is
octahedrally coordinated by six O2~ ions. This octahedral arrangement of the oxide ligands
around the central Ti¥* ion is crucial in determining the electronic configuration of the d-
electron.

Crystal Field Theory and d-Orbital Splitting in
Titanium(lll) Oxide

The electronic configuration of the Ti¥* ion within the Ti2Os crystal is significantly influenced by
the electrostatic field created by the surrounding oxide ligands. This interaction is effectively
described by Crystal Field Theory (CFT).

In an isolated, gaseous Ti2* ion, the five 3d orbitals (dxy, dxz, dyz, dx3-y?, and dz?) are
degenerate, meaning they have the same energy. However, in the octahedral field of the six
02~ ligands in Ti203, this degeneracy is lifted. The d-orbitals split into two distinct energy levels:

e t2g orbitals: A lower energy, triply degenerate set consisting of the dxy, dxz, and dyz orbitals.
The lobes of these orbitals are directed between the axes and thus experience less
electrostatic repulsion from the ligands.
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e eg orbitals: A higher energy, doubly degenerate set consisting of the dx2-y2 and dz? orbitals.
The lobes of these orbitals point directly towards the ligands, leading to greater electrostatic
repulsion and an increase in their energy.

The energy difference between the tzg and eg sets is known as the crystal field splitting energy
(Ao). For the Ti3* ion in Ti20s, with its single 3d electron (a d! configuration), this electron will
occupy one of the lower-energy t=g orbitals. Therefore, the ground state electronic configuration
of Ti¥* in Titanium(lll) oxide is t2g*.

The following diagram, generated using the DOT language, illustrates the splitting of the d-
orbitals in the octahedral crystal field of Titanium(lll) oxide and the placement of the single d-
electron.

dxy dxz dyz dx2-y2 dz?

t2g (dxy, dxz, dyz)

eg (dxz-y?, dz?)

A

Click to download full resolution via product page

d-orbital splitting of Ti3* in an octahedral field.

Quantitative Data and Experimental Protocols

The electronic structure of Ti3* in materials like Titanium(lll) oxide can be probed and
guantified using various experimental techniques.

Quantitative Data Summary
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Parameter Symbol

Experimental
Value .
Technique

Crystal Field Splitting

~2.5 eV (or ~20,300 UV-Visible

Ao
Energy cm?) Spectroscopy
Magnetic
_ ~1.73 uB L
Magnetic Moment peff Susceptibility

(theoretically)
Measurements

Experimental Protocols

4.2.1. UV-Visible Spectroscopy

» Objective: To determine the crystal field splitting energy (Ao) by measuring the energy of the

d-d electronic transition.

o Methodology:

o Afinely powdered sample of Titanium(lll) oxide is prepared and dispersed in a suitable

non-absorbing medium or pressed into a thin pellet.

o The sample is placed in a UV-Visible spectrophotometer equipped with a diffuse

reflectance accessory.

o A spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm.

o The absorption maximum (Amax) corresponding to the electronic transition from the tzg to

the eg level is identified.

o The energy of this transition, which is equal to Ao, is calculated using the equation: Ao =

hc/Amax, where h is Planck's constant, c is the speed of light, and Amax is the wavelength

of maximum absorption.

4.2.2. Magnetic Susceptibility Measurements

o Objective: To determine the effective magnetic moment (peff) and confirm the presence of

one unpaired electron.
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o Methodology:
o A precisely weighed sample of Titanium(lll) oxide is placed in a sample holder.

o The magnetic susceptibility of the sample is measured as a function of temperature using
a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy
balance.

o The molar magnetic susceptibility (xM) is corrected for the diamagnetic contributions of the
Ti3* and O?~ ions.

o The effective magnetic moment is calculated using the equation: peff = 2.828(xMT)%>,
where T is the absolute temperature. For a d! system like Ti®*, the spin-only magnetic
moment is theoretically 1.73 uB.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow from the fundamental properties of
titanium to the determination of the electronic configuration of Ti3* in Titanium(lll) oxide.
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Workflow for determining the electronic configuration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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